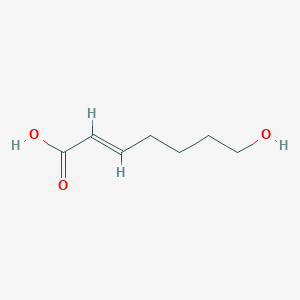

(2E)-7-hydroxyhept-2-enoic acid

Description

Contextualization within Natural Product Chemistry and Specialized Metabolism

While a direct and widespread natural occurrence of (2E)-7-hydroxyhept-2-enoic acid is not extensively documented in scientific literature, its structure is emblematic of compounds found in specialized metabolic pathways. Hydroxy fatty acids, in general, are produced by various organisms and can be synthesized through the action of microbial fatty acid-hydroxylation enzymes. pharmaffiliates.com The synthesis of this compound has been reported as a key step in the laboratory preparation of more complex natural products. For instance, the interaction of 2-hydroxytetrahydropyran (B1345630) with malonic acid yields trans-7-hydroxyhept-2-enoic acid. researchgate.netrsc.orgresearchgate.net This reaction highlights its role as a precursor in the synthesis of significant bioregulatory compounds.

Significance in Diverse Biological Systems

The direct biological functions of this compound are not well-defined in existing research. However, its importance can be inferred from its role as an intermediate in the synthesis of the queen honeybee pheromone, trans-9-oxodec-2-enoic acid. researchgate.netrsc.orgresearchgate.net This pheromone is crucial for regulating social order within a honeybee colony. The synthesis of this complex molecule from the simpler C7 backbone of 7-hydroxyhept-2-enoic acid underscores the potential for this and similar hydroxy fatty acids to serve as precursors to potent signaling molecules in nature.

Current Research Landscape and Academic Relevance

The current research landscape for this compound is primarily centered on its synthetic utility. It is recognized as a chemical intermediate, and its presence as an impurity in the production of other compounds, such as Cilastatin, has been noted. pharmaffiliates.comsynzeal.com Its academic relevance is therefore tied to the field of organic synthesis, where the development of efficient routes to this and related compounds can facilitate the production of more complex and biologically active molecules. While dedicated studies on its own biological activity are scarce, its structural motifs are of interest to chemists and biochemists exploring the structure-activity relationships of fatty acids.

Below is a table summarizing the key chemical information for this compound and a related synthetic product.

| Chemical Compound | Molecular Formula | Key Research Finding |

| This compound | C7H12O3 | Intermediate in the synthesis of trans-9-oxodec-2-enoic acid. researchgate.netrsc.orgresearchgate.net |

| trans-9-oxodec-2-enoic acid | C10H16O3 | Queen honeybee pheromone that inhibits ovary development in worker bees. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(E)-7-hydroxyhept-2-enoic acid |

InChI |

InChI=1S/C7H12O3/c8-6-4-2-1-3-5-7(9)10/h3,5,8H,1-2,4,6H2,(H,9,10)/b5-3+ |

InChI Key |

DJIWUWVCLSPORR-HWKANZROSA-N |

SMILES |

C(CCO)CC=CC(=O)O |

Isomeric SMILES |

C(CCO)C/C=C/C(=O)O |

Canonical SMILES |

C(CCO)CC=CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 2e 7 Hydroxyhept 2 Enoic Acid

Identification and Isolation from Plant Species

There is currently no scientific literature available that documents the identification or isolation of (2E)-7-hydroxyhept-2-enoic acid from any plant species.

Presence and Roles in Animal Models (excluding human data)

There is no available data to suggest the presence or to elucidate any physiological roles of this compound in any animal models.

Intracellular and Extracellular Localization within Biological Matrices

Due to the absence of its identification in any biological system, the intracellular and extracellular localization of this compound has not been determined.

Biosynthesis and Metabolic Pathways of 2e 7 Hydroxyhept 2 Enoic Acid

Precursor Molecule Identification and Origin

There is currently no scientific literature that identifies the specific precursor molecule for the biosynthesis of (2E)-7-hydroxyhept-2-enoic acid. General fatty acid biosynthesis pathways typically utilize acetyl-CoA as a fundamental building block, which is extended in two-carbon units. However, the origin of a seven-carbon chain, and the specific intermediates involved in the formation of this particular compound, have not been elucidated.

Enzymatic Machinery and Catalytic Mechanisms Involved in Biogenesis

The enzymatic machinery responsible for the synthesis of this compound remains uncharacterized. While it can be postulated that a suite of enzymes including fatty acid synthases, desaturases, and hydroxylases would be required, the specific enzymes, their substrate specificities, and the catalytic mechanisms they employ to produce the (2E) double bond and the hydroxyl group at the C7 position are unknown.

Genetic and Transcriptional Regulation of Biosynthetic Gene Clusters

No biosynthetic gene cluster responsible for the production of this compound has been identified in any organism to date. Consequently, there is no information available regarding the genetic and transcriptional regulation of such a cluster.

Post-Translational Modifications Affecting Biosynthetic Enzymes

As the enzymes involved in the biosynthesis of this compound have not been identified, there is no information regarding any post-translational modifications that may affect their activity or regulation.

Metabolic Fate and Downstream Processing of this compound

The metabolic fate and any downstream processing of this compound are currently unknown. It is unclear whether this compound is a final product, or an intermediate that undergoes further enzymatic modification, degradation, or incorporation into larger molecules.

Interconnections with Primary Metabolic Pathways

The specific interconnections between the biosynthesis of this compound and primary metabolic pathways have not been established. While it is likely that its synthesis would draw precursors from central carbon metabolism, the precise points of intersection and the regulatory links are yet to be discovered.

Biological Activities and Molecular Mechanisms of 2e 7 Hydroxyhept 2 Enoic Acid

Role in Plant Defense and Stress Response Mechanisms

There is currently no available scientific literature detailing the involvement of (2E)-7-hydroxyhept-2-enoic acid in plant defense or its response to abiotic and biotic stressors. Research into the vast array of oxylipins and other signaling molecules in plants has not yet identified a specific function for this compound.

Modulation of Microbial Pathogenesis and Virulence Factors

Information regarding the effect of this compound on microbial pathogenesis or the expression of virulence factors is not present in the current body of scientific research. Studies on microbial quorum sensing, biofilm formation, and host-pathogen interactions have not implicated this specific molecule.

Influence on Inter-organismal Chemical Communication

The role of this compound in chemical communication between different organisms, such as in symbiotic or antagonistic relationships, remains uninvestigated. There are no documented instances of this compound acting as a pheromone, kairomone, allomone, or synomone.

Mechanisms of Action at the Cellular and Subcellular Levels

Due to the lack of research on its biological activities, the specific molecular mechanisms of this compound are unknown.

Receptor Binding and Signal Transduction Pathways

There is no information available on whether this compound interacts with any specific cellular receptors or influences any known signal transduction pathways.

Enzyme Modulation and Metabolic Pathway Alterations

The effects of this compound on enzymatic activity or its potential to alter metabolic pathways have not been studied.

Regulation of Gene Expression and Protein Synthesis

There is no evidence to suggest that this compound plays a role in the regulation of gene expression or the synthesis of proteins.

Lack of Scientific Data Prevents In-Depth Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the understanding of the biological activities and molecular mechanisms of the chemical compound this compound. Despite extensive searches, no specific research data was found regarding its effects on cellular processes or its interactions with key biological macromolecules.

Consequently, the requested detailed article focusing on the effects of this compound on cellular growth, differentiation, and apoptosis in model systems, as well as its interactions with proteins, lipids, and nucleic acids, cannot be generated at this time. The absence of empirical evidence in these areas makes it impossible to provide a scientifically accurate and informative report as outlined.

Further research and dedicated studies are required to elucidate the potential biological roles and mechanisms of action of this compound. Without such foundational research, any discussion on its cellular and molecular effects would be purely speculative and would not meet the standards of scientific accuracy.

Academic Methodologies for the Research of 2e 7 Hydroxyhept 2 Enoic Acid

Advanced Analytical Techniques for Detection and Quantification in Complex Biological Matrices

The analysis of (2E)-7-hydroxyhept-2-enoic acid, a hydroxy fatty acid, within intricate biological samples necessitates the use of highly sensitive and specific analytical instrumentation. The choice of technique is often dictated by the research question, whether it be broad metabolic profiling or precise quantification of the target analyte.

High-Resolution Mass Spectrometry (HRMS) for Metabolomics Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for untargeted metabolomics, enabling the detection of this compound without prior knowledge of its presence. Coupled with liquid chromatography (LC), LC-HRMS allows for the separation of the analyte from a complex mixture, followed by highly accurate mass determination. This accuracy is crucial for assigning the correct elemental formula to the detected ion. For this compound (C₇H₁₂O₃), the expected accurate mass of the molecular ion [M-H]⁻ in negative ion mode would be a key identifier. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers helps to distinguish the target compound from other isobaric interferences present in the biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

For the analysis of this compound as a potentially volatile or semi-volatile compound, gas chromatography-mass spectrometry (GC-MS) is a valuable technique. mdpi.comnih.gov Prior to analysis, a derivatization step is typically required to increase the volatility and thermal stability of the hydroxy acid. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. The derivatized analyte is then separated on a GC column based on its boiling point and polarity. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification by comparison to spectral libraries. researchgate.netresearchgate.net

Below is an illustrative table of expected GC-MS retention times and key mass fragments for the trimethylsilyl (B98337) (TMS) derivative of this compound.

| Parameter | Value |

| Analyte | This compound-TMS derivative |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min |

| Expected Retention Time | 15.5 - 16.5 min |

| Key Mass Fragments (m/z) | 287 [M-CH₃]⁺, 215, 147, 73 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Quantification

When the goal is to accurately quantify this compound in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique offers exceptional sensitivity and selectivity. The compound is first separated by liquid chromatography, often using a reversed-phase column. It then enters the mass spectrometer where a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for reliable quantification even at very low concentrations. nih.gov

The table below outlines a hypothetical LC-MS/MS method for the targeted quantification of this compound.

| Parameter | Setting |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 143.07 |

| Product Ion (m/z) | 99.04 |

| Collision Energy | -15 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (in a research context)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of novel compounds and for confirming the structure of known compounds like this compound in a research setting. iaea.org One-dimensional (1D) NMR experiments such as ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and piece together the complete molecular structure. iaea.org For this compound, NMR would confirm the presence of the carboxylic acid, the trans double bond, and the position of the hydroxyl group.

Isotopic Labeling Strategies for Pathway Elucidation and Flux Analysis

To understand the metabolic pathways leading to the synthesis or degradation of this compound, stable isotope labeling is a powerful strategy. By feeding cells or organisms with precursors enriched with stable isotopes such as ¹³C or ²H, researchers can trace the incorporation of these heavy atoms into the target molecule. Analysis by mass spectrometry or NMR can then reveal the labeled positions, providing insights into the biochemical reactions involved. For example, providing ¹³C-labeled glucose and observing the labeling pattern in this compound can help to identify its biosynthetic precursors and the metabolic route taken. This approach is also fundamental for metabolic flux analysis, which quantifies the rates of metabolic reactions within a biological system.

Recombinant Protein Expression and In Vitro Enzyme Characterization

Identifying the specific enzymes responsible for the biosynthesis or modification of this compound is a key research objective. This is often achieved through a combination of bioinformatics, genetics, and biochemistry. Once candidate genes are identified, they can be cloned and expressed in a heterologous host system, such as E. coli or yeast, to produce large quantities of the recombinant protein. The purified enzyme can then be characterized in vitro. This involves incubating the enzyme with potential substrates and cofactors and analyzing the reaction products using techniques like LC-MS or GC-MS. These assays can determine the enzyme's substrate specificity, kinetic parameters (Kₘ and kcat), and optimal reaction conditions, thus confirming its role in the metabolism of this compound.

Genetic Engineering and Gene Knockout/Knockdown Approaches in Model Organisms

Genetic manipulation of the model organism Caenorhabditis elegans has been instrumental in elucidating the biosynthetic pathways of ascarosides, including those with a seven-carbon side chain like this compound. These approaches allow researchers to identify genes responsible for the production and modification of these signaling molecules.

Key to the formation of the diverse array of ascarosides is the process of peroxisomal β-oxidation of long-chain fatty acids. nih.gov This pathway shortens fatty acid chains to produce the varied side chains seen in different ascarosides. Gene knockout and RNA interference (RNAi) studies targeting enzymes in this pathway have been fundamental. For instance, mutations in the daf-22 gene, which encodes a peroxisomal β-oxidation thiolase, lead to a deficiency in the production of short- and medium-chain ascarosides. elifesciences.orgnih.gov This demonstrates the critical role of this pathway in generating the structural diversity of these signaling molecules. Other genes in this pathway that have been studied through genetic approaches include acox-1, maoc-1, and dhs-28. nih.gov

Further modifications to the ascaroside structure are also under genetic control. For example, the gene acs-7 has been identified as being required for the 4'-modification of certain ascarosides. nih.gov Similarly, the glo-1 gene, which is involved in the function of lysosome-related organelles, has been shown to be necessary for the biosynthesis of all 4'-modified ascarosides. nih.gov The study of mutants for these genes helps to dissect the modular assembly of ascarosides. nih.gov

Table 1: Key Genes Involved in Ascaroside Biosynthesis Studied via Genetic Engineering in C. elegans

| Gene | Encoded Protein/Function | Phenotype of Mutant/Knockdown | Reference |

|---|---|---|---|

| daf-22 | Peroxisomal β-oxidation thiolase | Deficient in short- and medium-chain ascaroside production | elifesciences.orgnih.gov |

| acox-1 | Acyl-CoA oxidase | Required for fatty acid side chain shortening | nih.gov |

| maoc-1 | Enoyl-CoA hydratase/isomerase | Required for fatty acid side chain shortening | nih.gov |

| dhs-28 | 3-hydroxyacyl-CoA dehydrogenase | Required for fatty acid side chain shortening | nih.gov |

| acs-7 | Acyl-CoA synthetase | Required for 4'-modification of specific ascarosides | nih.gov |

| glo-1 | Rab GTPase | Required for biosynthesis of all 4'-modified ascarosides | nih.gov |

| fat-2 | Fatty acid desaturase | Alters membrane fluidity and fatty acid precursor pool | elifesciences.org |

In Vitro Cell-Based Assays for Biological Activity Screening (excluding human cells for clinical purpose)

While much of the research on ascarosides is conducted in whole organisms, some studies have explored their effects at a broader biological level, for instance, in plant systems. Ascarosides, including structurally related compounds to this compound, have been shown to elicit defense responses in plants. biomedcentral.com For example, ascr#18 has been demonstrated to activate both local and systemic defenses in various plant species, including Arabidopsis, tomato, potato, and barley, increasing their resistance to a range of pathogens. biomedcentral.com

These findings suggest that plants can perceive ascarosides as a molecular signature of nematodes, triggering an immune response. biomedcentral.comnih.gov The application of different ascarosides has shown that the induced defense responses can be structure- and species-dependent. biomedcentral.com This line of inquiry opens up avenues for developing novel, targeted strategies for crop protection. biologyinsights.com

In Vivo Animal and Plant Model Systems for Mechanistic Studies (excluding human clinical trials)

The nematode Caenorhabditis elegans is the quintessential in vivo model for studying the mechanistic functions of ascarosides. biologyinsights.com These signaling molecules regulate a wide array of biological processes in C. elegans, including developmental timing, reproductive behaviors, and social interactions. nih.gov The specific blend and concentration of ascarosides convey distinct messages that influence the worm's behavior and development. biologyinsights.com

One of the most well-studied functions of ascarosides is the regulation of entry into the "dauer" larval stage, a state of suspended development that allows the nematode to survive harsh environmental conditions. biologyinsights.com Specific ascarosides, such as ascr#2, ascr#3, and ascr#5, are potent inducers of this state. biologyinsights.com The perception of ascarosides is mediated by specific chemosensory neurons in the head of the worm, including the ASK, ASI, and ADL neurons, as well as the male-specific CEM neurons. nih.gov This perception is facilitated by a large family of G protein-coupled receptors (GPCRs). nih.gov

Ascarosides also play a critical role in mating and social behaviors. For example, certain blends of ascarosides act as attractants for males, while others can cause worms to aggregate for feeding or act as repellents to prevent overcrowding. biologyinsights.comnih.gov The composition of the ascaroside profile can differ between sexes, with males and hermaphrodites producing distinct blends. nih.gov

Recent research has expanded the in vivo study of ascarosides to plant-nematode interactions. It has been shown that plants can take up and metabolize nematode-derived ascarosides, altering their chemical message. nih.gov This can result in the generation of ascaroside mixtures that repel plant-parasitic nematodes, thereby reducing infection. nih.gov This discovery highlights a complex cross-kingdom communication system mediated by these molecules. mdpi.com

Table 2: Investigated Biological Functions of Ascarosides in In Vivo Models

| Biological Function | Model Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Dauer Larva Formation | Caenorhabditis elegans | Specific ascarosides induce a stress-resistant developmental stage in response to population density and food scarcity. | biologyinsights.comnih.gov |

| Mating Behavior | Caenorhabditis elegans | Ascaroside blends act as pheromones to attract males to hermaphrodites. | nih.govnih.gov |

| Social Aggregation | Caenorhabditis elegans | Certain ascaroside mixtures promote the aggregation of worms. | biologyinsights.comnih.gov |

| Repulsion/Dispersal | Caenorhabditis elegans | Different ascaroside signals can act as repellents to prevent overcrowding. | biologyinsights.com |

| Plant Defense Activation | Arabidopsis thaliana, Tomato, Potato, Barley | Ascarosides can trigger immune responses in plants, increasing resistance to pathogens. | biomedcentral.comnih.gov |

Synthetic Strategies and Chemical Biology Applications of 2e 7 Hydroxyhept 2 Enoic Acid

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches offer a powerful strategy for the synthesis of (2E)-7-hydroxyhept-2-enoic acid, leveraging the high selectivity of enzymes to overcome challenges in traditional organic synthesis. These methods often combine enzymatic transformations with conventional chemical reactions to achieve efficient and stereoselective production.

A plausible chemoenzymatic route to this compound would involve the enzymatic hydroxylation of a suitable precursor followed by chemical modifications to introduce the α,β-unsaturated acid. For instance, ω-hydroxy fatty acids can be produced from natural fatty acids using recombinant Escherichia coli. nih.gov This biotransformation approach could be adapted to produce 7-hydroxyheptanoic acid, which can then be converted to the target compound.

One potential enzymatic step involves the use of fatty acid hydratases. These enzymes can catalyze the hydration of unsaturated fatty acids to produce hydroxy fatty acids. acs.org While not directly producing the target molecule, the enzymatic generation of a hydroxylated C7 backbone provides a key intermediate.

Another strategy involves the use of lipases. For example, Candida antarctica lipase (B570770) A (CALA) has been used for the selective esterification of hydroxy fatty acids. acs.org While this is for producing esters, the principle of using lipases for regioselective reactions on fatty acid derivatives is well-established. nih.gov A retro-synthesis approach might involve the enzymatic resolution of a racemic mixture of a protected 7-hydroxyheptanoic acid derivative to yield a stereochemically pure intermediate for further chemical synthesis.

A hypothetical chemoenzymatic synthesis could be envisioned as outlined in the table below:

| Step | Transformation | Reagents and Conditions | Key Advantages |

| 1 | Biocatalytic Hydroxylation | Recombinant microorganism expressing a hydroxylase, heptanoic acid | High regioselectivity for the terminal (ω) position |

| 2 | Protection of Hydroxyl Group | e.g., Silyl ether formation (TBSCl, imidazole) | Prevents side reactions in subsequent steps |

| 3 | α-Bromination | NBS, CCl4, initiator | Introduces functionality for elimination |

| 4 | Elimination | Base (e.g., DBU) | Forms the α,β-unsaturated double bond |

| 5 | Deprotection | e.g., TBAF | Removes the protecting group to yield the final product |

This combined approach highlights the synergy between biocatalysis and chemical synthesis to access complex molecules like this compound.

Total Synthesis Approaches for Research Reference Standards

The availability of high-purity this compound as a research reference standard is crucial for accurate biological and analytical studies. Total synthesis provides a reliable means to produce this compound with well-defined stereochemistry and purity.

A common strategy for the synthesis of α,β-unsaturated carboxylic acids involves the Horner-Wadsworth-Emmons reaction. This approach offers excellent control over the geometry of the double bond, favoring the desired (E)-isomer.

A potential synthetic route is detailed below:

| Step | Reaction | Starting Materials | Product |

| 1 | Monoprotection of Diol | 1,5-Pentanediol | 5-(tert-Butyldimethylsilyloxy)pentan-1-ol |

| 2 | Oxidation | 5-(tert-Butyldimethylsilyloxy)pentan-1-ol | 5-(tert-Butyldimethylsilyloxy)pentanal |

| 3 | Horner-Wadsworth-Emmons Olefination | 5-(tert-Butyldimethylsilyloxy)pentanal, Triethyl phosphonoacetate | Ethyl (2E)-7-(tert-butyldimethylsilyloxy)hept-2-enoate |

| 4 | Saponification and Deprotection | Ethyl (2E)-7-(tert-butyldimethylsilyloxy)hept-2-enoate | This compound |

This synthetic sequence allows for the construction of the carbon skeleton and the introduction of the required functional groups in a controlled manner. The use of a protecting group for the hydroxyl function is essential to prevent interference with the olefination and saponification steps. Asymmetric synthesis methods can be employed to produce specific enantiomers if the stereochemistry at the 7-position is found to be biologically relevant. nih.govmdpi.com

Preparation of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To understand the structural features of this compound that are critical for its biological activity, the synthesis of a variety of analogs is necessary. These analogs can be used in structure-activity relationship (SAR) studies to identify the key functional groups and their optimal spatial arrangement.

Modifications to the parent structure can be systematically introduced to probe the importance of different regions of the molecule:

Hydroxyl Group: The terminal hydroxyl group can be esterified, etherified, or replaced with other functional groups (e.g., an amino group, a thiol, or a halogen) to assess its role in target binding or metabolic stability. nih.gov

Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or bioisosteres such as tetrazoles to evaluate the importance of the acidic proton and the carbonyl group.

Alkene Moiety: The position and geometry of the double bond can be altered. For example, analogs with a (Z)-double bond, or with the double bond at a different position in the carbon chain, can be synthesized. The double bond can also be reduced to afford the corresponding saturated derivative, 7-hydroxyheptanoic acid.

Carbon Chain Length: The length of the carbon chain can be extended or shortened to determine the optimal chain length for biological activity.

The following table provides examples of analogs that could be synthesized for SAR studies:

| Analog Type | Structural Modification | Rationale |

| Ester Derivatives | Methyl (2E)-7-hydroxyhept-2-enoate | Probing the necessity of the free carboxylic acid |

| Saturated Analog | 7-Hydroxyheptanoic acid | Evaluating the importance of the α,β-unsaturation |

| Chain-Extended Analog | (2E)-8-hydroxyoct-2-enoic acid | Assessing the effect of chain length on activity |

| Positional Isomer | (2E)-6-hydroxyhept-2-enoic acid | Determining the optimal position of the hydroxyl group |

The biological evaluation of these analogs would provide valuable insights into the pharmacophore of this compound.

Design and Application of Chemical Probes for Target Identification

Chemical probes are indispensable tools for elucidating the molecular mechanisms of action of bioactive compounds. For this compound, chemical probes can be designed to identify its protein targets and to visualize its distribution and metabolism in living systems. nih.govacs.org

A common strategy for designing chemical probes involves the introduction of a reporter tag (e.g., a fluorophore or a biotin) and a reactive group for covalent target modification, often a photo-activatable group. nih.govrsc.org

Key features of a chemical probe based on this compound would include:

Minimal Structural Perturbation: The modifications to the parent molecule should be minimal to ensure that the probe retains the biological activity and target specificity of the original compound.

Bioorthogonality: The reporter tag should be introduced via a bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which does not interfere with biological processes. nih.gov

Target Engagement: For target identification, a photo-activatable group, such as a diazirine or a benzophenone (B1666685), can be incorporated to allow for light-induced covalent cross-linking to interacting proteins. nih.govrsc.org

The design of a potential chemical probe is outlined in the table below:

| Probe Component | Function | Example Moiety |

| Recognition Element | Mimics the natural ligand | This compound scaffold |

| Reporter Tag | Enables detection and visualization | Alkyne or azide (B81097) for click chemistry attachment of fluorophores or biotin |

| Reactive Group | Covalent modification of target proteins | Diazirine or benzophenone for photo-affinity labeling |

The application of such probes in cell-based or in vivo experiments, coupled with proteomic techniques, can lead to the identification of the specific cellular targets of this compound, thereby shedding light on its signaling pathways and physiological roles. nih.govnih.gov

Ecological and Evolutionary Perspectives of 2e 7 Hydroxyhept 2 Enoic Acid

Role in Interspecies Interactions and Ecosystem Dynamics

Direct evidence detailing the role of (2E)-7-hydroxyhept-2-enoic acid in interspecies interactions is currently scarce in published scientific literature. However, the molecular structure of this compound, a medium-chain fatty acid with a hydroxyl group and a carbon-carbon double bond, suggests its potential involvement as a semiochemical. Semiochemicals are information-carrying molecules that mediate interactions between organisms. These can be classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication), which include allomones (benefiting the sender), kairomones (benefiting the receiver), and synomones (benefiting both).

Fatty acids and their derivatives are well-established as crucial components in the chemical communication systems of a vast array of organisms, particularly insects. They are precursors in the biosynthesis of a diverse range of pheromones and other signaling molecules that influence behaviors such as mating, aggregation, and defense. For instance, a related compound, 10-Hydroxydec-2-enoic acid, has been identified as an allomone in the queen honeybee (Apis mellifera), a chemical signal that benefits the sender by influencing the behavior of other species. pherobase.com This parallel suggests that this compound could potentially function in a similar capacity in other, yet to be studied, insect species or even in microbial communication.

The significance of fatty acids extends to the broader ecosystem. Insects, rich in various fatty acids, are a critical food source for numerous animals, including birds, lizards, and hedgehogs, transferring these essential nutrients up the food chain. earth.com The specific fatty acid composition of an insect can influence its nutritional value and, consequently, the health and reproductive success of its predators. While the direct contribution of this compound to these processes is unknown, its presence within an organism would inherently be part of these complex trophic interactions.

Evolutionary Trajectories of Biosynthetic Pathways

The biosynthetic pathways leading to the production of this compound have not been explicitly elucidated. However, based on its structure, it is almost certainly derived from fatty acid metabolism, a fundamental and highly conserved biochemical process. In insects, the synthesis of fatty acids is crucial for energy storage, membrane structure, and the production of semiochemicals.

The evolution of biosynthetic pathways for insect pheromones often involves the modification of existing metabolic routes. mdpi.com Enzymes involved in fatty acid synthesis and modification, such as desaturases and reductases, are often co-opted and sometimes duplicated and modified to produce the vast diversity of pheromone structures observed in nature. The production of a specific compound like this compound would likely involve a series of enzymatic steps, including the introduction of a double bond at the C2 position and hydroxylation at the C7 position of a heptanoic acid precursor.

The evolutionary pressures driving the development of such a specific pathway would be linked to the adaptive advantage conferred by the molecule. If this compound serves as a crucial signaling molecule, natural selection would favor individuals with more efficient and specific production of this compound. This could involve the evolution of highly specific enzymes that minimize the production of non-functional byproducts.

The study of fatty acid synthase (FAS) genes in insects like Spodoptera litura reveals that different FAS genes can have divergent functions, highlighting the molecular basis for the evolution of diverse lipid profiles. mdpi.com The pathway for this compound would be a product of this broader evolutionary tinkering with lipid metabolism.

Adaptive Significance in Specific Ecological Niches

Without concrete examples of its function, the adaptive significance of this compound can only be inferred. The specificity of its chemical structure suggests it likely plays a precise role in a particular ecological context.

If it functions as a pheromone, its adaptive significance would lie in ensuring reproductive success by facilitating mate location and recognition. The unique structure would provide species-specificity to the signal, reducing the chances of attracting non-conspecifics.

Alternatively, if it acts as an allomone, it could provide a defensive advantage, repelling predators or inhibiting the growth of competing microorganisms. For instance, some fatty acids have antimicrobial properties. The production of this compound could therefore be an adaptation to environments with high microbial pressure.

The dietary intake of an organism can also influence its fatty acid profile. nih.gov Therefore, the presence of this compound in an organism could also be a result of sequestering and modifying compounds from its food source, a common strategy in the insect world. In this scenario, the adaptive significance would be tied to the ability to efficiently process and utilize dietary components.

The role of fatty acids in adapting to environmental conditions, such as temperature, is another area of consideration. The composition of fatty acids in cell membranes can affect their fluidity, which is crucial for cellular function. The production of specific fatty acids like this compound might be an adaptation to maintain membrane integrity in specific thermal niches.

Future Research Directions and Unexplored Avenues in 2e 7 Hydroxyhept 2 Enoic Acid Studies

Discovery of Novel Biological Targets and Signaling Pathways

A primary objective for future research is the identification of specific molecular targets through which (2E)-7-hydroxyhept-2-enoic acid exerts its effects. Its structure, featuring both a hydroxyl group and an α,β-unsaturated carboxylic acid, suggests potential interactions with a variety of cellular components.

Future investigations should focus on:

G-protein coupled receptors (GPCRs): Many fatty acids act as ligands for GPCRs, such as the free fatty acid receptors (FFARs). Screening this compound against a panel of known and orphan GPCRs could reveal novel signaling axes.

Nuclear Receptors: Peroxisome proliferator-activated receptors (PPARs) are known to be modulated by fatty acids and their derivatives. Investigating the ability of this compound to bind to and activate different PPAR isoforms (α, γ, δ) could uncover roles in metabolic regulation and inflammation.

Enzyme Inhibition/Activation: The electrophilic nature of the α,β-unsaturated system suggests it could act as a Michael acceptor, potentially forming covalent adducts with reactive cysteine residues on enzymes. A systematic screening against key enzymes in inflammatory and metabolic pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), is warranted.

| Potential Biological Target Class | Examples of Specific Targets | Rationale for Investigation |

| G-Protein Coupled Receptors (GPCRs) | FFAR1, FFAR4, GPR84 | Structural similarity to known fatty acid ligands that modulate metabolic and inflammatory signals. |

| Nuclear Receptors | PPARα, PPARγ, LXR | Common targets for fatty acid derivatives involved in lipid metabolism and immune response. |

| Enzymes | COX-1, COX-2, 5-LOX, Keap1 | Potential for covalent modification (Michael addition) or competitive inhibition at active sites. |

Elucidation of Undiscovered Metabolic Pathways and Enzymes

The complete metabolic fate of this compound is currently unknown. Understanding its biosynthesis and degradation is crucial for comprehending its physiological roles and regulation.

Key research questions include:

Biosynthesis: What are the precursor molecules and the enzymatic steps leading to the formation of this compound? Research could explore modifications of standard fatty acid synthesis or β-oxidation pathways. Isotope labeling studies using precursors like acetate (B1210297) or longer-chain fatty acids would be invaluable.

Catabolism: How is the compound broken down and cleared from biological systems? It is plausible that it enters a modified β-oxidation pathway. Identifying the specific hydratases, dehydrogenases, and thiolases involved is a critical next step.

Metabolic Interconversion: Does this compound serve as a precursor for other signaling molecules? Its structure could be modified through further oxidation, reduction, or chain elongation to produce a family of related bioactive lipids.

Exploration of New Producing Organisms and Environmental Sources

While some producing organisms may have been identified, a systematic exploration of diverse environments could reveal novel and more prolific sources of this compound. This has implications for both understanding its ecological role and for potential biotechnological production.

Future efforts should involve:

Microbial Bioprospecting: Screening of microbial libraries from unique ecological niches (e.g., marine sediments, plant rhizospheres, insect guts) using advanced analytical techniques like mass spectrometry.

Metagenomic Analysis: Mining metagenomic datasets from various environments for gene clusters resembling known fatty acid-modifying enzymes. This approach can identify potential production pathways in unculturable microorganisms.

Plant and Fungal Metabolomics: A broader investigation into the metabolomes of various plant and fungal species, particularly those known to produce other unusual fatty acids, may uncover new sources.

Integration with Systems Biology and Multi-Omics Approaches

To understand the global impact of this compound on a biological system, an integrated, multi-omics approach is essential. This moves beyond a single target-pathway focus to a holistic view of its cellular effects.

A systems biology workflow would involve:

Transcriptomics (RNA-Seq): Treating cells or organisms with the compound to identify genome-wide changes in gene expression, revealing the regulatory networks it influences.

Proteomics: Using techniques like SWATH-MS to quantify changes in the proteome following exposure, identifying alterations in protein abundance that may not be apparent at the transcript level.

Metabolomics: Analyzing the broader metabolome to see how the introduction of this compound perturbs endogenous metabolic pathways and networks.

Data Integration: Employing bioinformatics tools to integrate these disparate datasets, allowing for the construction of comprehensive models of the compound's mechanism of action.

Potential for Biotechnology and Agricultural Applications (focus on basic research implications)

The basic research implications of this compound could pave the way for future applications in biotechnology and agriculture. The initial focus should remain on understanding its fundamental properties.

Key research areas include:

Signaling in Plant-Microbe Interactions: Investigating whether the compound acts as a quorum-sensing molecule for bacteria or as a signal that mediates symbiotic or pathogenic interactions between microbes and plants.

Biopolymer Precursor: Exploring the potential for enzymatic or chemical polymerization of this compound. The presence of both a hydroxyl and a carboxyl group makes it a candidate monomer for the creation of novel bioplastics or polyesters with unique properties.

Antimicrobial Properties: Basic research into its ability to disrupt microbial membranes or metabolic processes could establish a foundation for its potential as an antimicrobial agent. The α,β-unsaturated carbonyl moiety is a feature in some natural antimicrobials.

Development of Advanced Analytical Platforms for In Situ Monitoring

To study the dynamics of this compound in real-time and within complex biological matrices, the development of more advanced analytical tools is necessary.

Future research in this area should aim to create:

Genetically Encoded Biosensors: Engineering fluorescent proteins or transcription factor-based systems that respond specifically to the presence of this compound, allowing for visualization of its spatial and temporal distribution within living cells.

Aptamer-Based Sensors: In vitro selection (SELEX) of DNA or RNA aptamers that bind to the molecule with high affinity and specificity. These aptamers can then be integrated into electrochemical or optical sensor platforms.

High-Sensitivity Mass Spectrometry Imaging: Advancing techniques like MALDI-MS imaging to map the distribution of the compound directly in tissue sections, providing crucial information about its localization in specific organs or microenvironments.

| Analytical Platform | Principle of Operation | Potential Research Application |

| Genetically Encoded Biosensors | Ligand-induced conformational change in a fluorescent protein or transcription factor. | Real-time imaging of intracellular concentration changes and localization. |

| Aptamer-Based Sensors | High-affinity binding of a specific nucleic acid sequence to the target molecule. | Development of rapid, specific detectors for use in complex biological fluids. |

| Mass Spectrometry Imaging | Matrix-assisted laser desorption/ionization (MALDI) to map molecular distribution in tissues. | Visualizing the precise location of the compound within an organism or at an infection site. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-7-hydroxyhept-2-enoic acid, and what analytical techniques are recommended for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves stereoselective oxidation or hydroxylation of heptenoic acid precursors. For structural validation, use nuclear magnetic resonance (NMR) to confirm the (2E) configuration and hydroxyl positioning. Infrared (IR) spectroscopy can verify carboxylic acid and hydroxyl functional groups. High-resolution mass spectrometry (HRMS) is critical for confirming molecular mass . Chromatographic methods (e.g., HPLC) coupled with standards ensure purity.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize oxidation. Conduct stability assays under proposed experimental conditions (e.g., pH, temperature) to determine degradation kinetics. Use freshly prepared solutions for sensitive assays, and monitor purity via thin-layer chromatography (TLC) before critical experiments .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the enantiomeric purity of this compound, and how can chiral chromatography be optimized?

- Methodological Answer : Enantiomeric analysis requires chiral stationary phases (e.g., cyclodextrin-based columns). Optimize mobile phase composition (e.g., hexane:isopropanol ratios) to resolve enantiomers. Validate methods using racemic mixtures and pure enantiomer standards. Include controls for column reproducibility and detector sensitivity (e.g., UV at 210 nm for carboxylic acids). Statistical validation of retention time consistency across replicates is essential .

Q. How can researchers reconcile contradictory data regarding the biological activity of this compound across different in vitro models?

- Methodological Answer : Systematically compare assay conditions, such as cell line specificity, incubation times, and solvent concentrations (e.g., DMSO tolerance). Use dose-response curves to assess potency variability. Cross-validate findings with orthogonal assays (e.g., enzyme activity vs. cell viability). Meta-analysis of published protocols can identify critical variables (e.g., buffer composition affecting ligand-receptor binding) .

Q. What statistical validation methods are recommended for ensuring reproducibility in dose-response studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use power analysis to determine sample sizes that minimize Type II errors. Include intra- and inter-assay replicates to assess precision. Report confidence intervals and p-values for curve fitting. Open-source tools like R or GraphPad Prism facilitate rigorous statistical evaluation .

Q. What strategies should be employed to validate the proposed mechanism of action of this compound in enzymatic inhibition assays?

- Methodological Answer : Use competitive inhibition assays with varying substrate concentrations and fixed inhibitor levels. Generate Lineweaver-Burk plots to distinguish between competitive and non-competitive mechanisms. Employ isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. Validate specificity via knock-out models or siRNA silencing of target enzymes .

Data Integrity and Reporting

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) when characterizing this compound derivatives?

- Methodological Answer : Cross-reference observed shifts with computational predictions (e.g., density functional theory calculations). Compare data to structurally analogous compounds in databases like PubChem or NIST. Re-run experiments under standardized conditions (e.g., solvent, temperature) to isolate variables. Document all anomalies and justify interpretations in supplementary materials .

Q. What are the best practices for documenting synthetic yields and purity in publications to enhance reproducibility?

- Methodological Answer : Report yields as mass-based percentages with starting material quantities. Include chromatograms (HPLC/TLC) and spectral data (NMR, IR) in supplementary files. Specify purity assessment methods (e.g., ≥95% by HPLC). Disclose any side products and purification steps (e.g., column chromatography solvents). Adhere to ICMJE guidelines for chemical data transparency .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in high-concentration formulations?

- Methodological Answer : Conduct risk assessments for dermal/ocular exposure using SDS data. Use fume hoods for powder handling and solvent dilution. Provide training on emergency procedures (e.g., acid spills). Document waste disposal according to institutional guidelines (e.g., neutralization before disposal). Include ethical approval statements for studies involving biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.